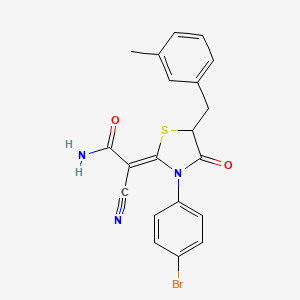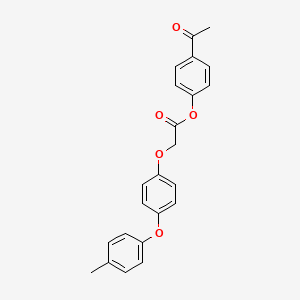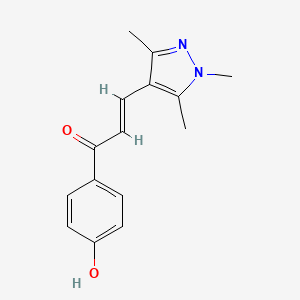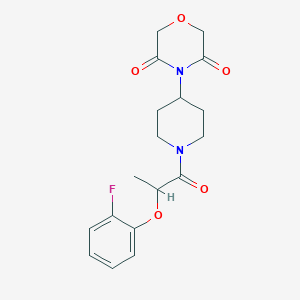
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.33. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial potential. For instance, compounds bearing the thiazolidinone moiety have been shown to possess promising antimicrobial properties against a spectrum of bacterial and fungal strains. Notably, a study revealed that N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16μM, highlighting the potential of thiazolidinone derivatives as effective agents against mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
The anticancer activity of thiazolidinone derivatives has also been extensively studied, with several compounds exhibiting potent activity against various cancer cell lines. A study synthesized a series of 2-substituted benzimidazoles, including (Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide derivatives, which were subjected to in vitro anticancer screening. These compounds showed significant antitumor activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines, indicating their potential as anticancer agents (Refaat, 2010).
Anti-inflammatory Applications
Furthermore, compounds derived from thiazolidinone have been evaluated for their anti-inflammatory properties. A study involving novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives assessed their cytotoxic activity against human breast cell line (MCF-7). Some derivatives exhibited moderate to promising cytotoxic activity, indicating their potential use in anti-inflammatory and anticancer therapies (Kolluri et al., 2020).
properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-12-3-2-4-13(9-12)10-17-19(26)24(15-7-5-14(21)6-8-15)20(27-17)16(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYFZHZRPNVCRQ-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-(4-bromophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)
![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)


![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)